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This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) to help researchers, scientists, and drug development professionals

overcome common issues encountered during SU-8 lithography, with a specific focus on

preventing undercutting.

Troubleshooting Guide
Undercutting in SU-8 patterns, characterized by a wider top than bottom of the feature, is a

common challenge that can compromise the fidelity of microstructures. This guide provides a

systematic approach to identify and resolve the root causes of undercutting.

Is your SU-8 pattern exhibiting an undercut profile?

An undercut profile, where the base of the SU-8 structure is narrower than the top, is often a

result of improper adhesion, excessive stress within the SU-8 film, or suboptimal processing

parameters. The following troubleshooting workflow can help diagnose and address the issue.
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Caption: Troubleshooting workflow for SU-8 undercutting.
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Adhesion Issues
Q1: My SU-8 patterns are lifting off or delaminating during development. What is causing this

and how can I fix it?

A1: Pattern lift-off is a classic sign of poor adhesion between the SU-8 and the substrate. This

can be caused by inadequate substrate cleaning, residual moisture, or the absence of a

suitable adhesion promoter.

Solutions:

Substrate Cleaning: Thoroughly clean your substrate to remove organic residues and

particulates. Common methods include solvent cleaning with acetone, methanol, and

isopropyl alcohol (IPA), or more aggressive techniques like Piranha or RCA cleaning.[1][2]

Dehydration Bake: Before applying SU-8, perform a dehydration bake to remove any

adsorbed moisture from the substrate surface. A typical dehydration bake is done on a

hotplate at 150-200°C for at least 15-30 minutes.[1][3][4]

Adhesion Promoters: For substrates where SU-8 adhesion is inherently poor (e.g., glass,

some metals), using an adhesion promoter is crucial.[4] Common adhesion promoters

include:

HMDS (Hexamethyldisilazane): While commonly used for silicon substrates, its

effectiveness on other surfaces may be limited.[5]

OmniCoat™: A versatile adhesion promoter that also acts as a release layer.[5][6]

AP300 (Ti peroxo complex): Another option for improving adhesion.

Thin SU-8 Pre-layer: Applying and fully curing a thin (0.5-1 µm) layer of SU-8 before

spinning the thicker structural layer can significantly improve adhesion on glass

substrates.[7]
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Caption: Key factors influencing SU-8 adhesion.

Baking Process
Q2: I'm observing cracks in my SU-8 film and my patterns have an undercut profile. Could my

baking process be the cause?

A2: Yes, the soft bake and post-exposure bake (PEB) steps are critical for controlling stress

within the SU-8 film. Improper baking can lead to stress-induced cracking and delamination,

which contributes to undercutting.

Solutions:

Ramped Baking and Cooling: Avoid thermal shock by gradually ramping the temperature up

and down during both the soft bake and PEB stages.[7] A slow cooling process is particularly

important to prevent stress buildup.[1][7]
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Two-Step Bake: A two-step baking process is standard for SU-8. The first step at a lower

temperature (e.g., 65°C) allows for a slower evaporation of the solvent, followed by a higher

temperature bake (e.g., 95°C) to densify the film.[7]

Optimized Bake Times: Ensure that the baking times are appropriate for the thickness of

your SU-8 layer. Under-baking can leave residual solvent, leading to weak structures, while

over-baking can cause brittleness and cracking.[1]
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Caption: Relationship between baking parameters and process outcome.

Exposure and Development
Q3: My SU-8 structures have a "T-top" profile and the sidewalls are not vertical. How can I

correct this?
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A3: A "T-top" profile, a form of undercutting, is often caused by overexposure of the top surface

of the SU-8 layer. This happens because shorter UV wavelengths are strongly absorbed at the

surface, leading to a higher concentration of photoacid and subsequent cross-linking.

Solutions:

UV Filtering: Use a long-pass filter (e.g., 360 nm) to block shorter UV wavelengths that

cause surface overexposure.[1][8] This allows for a more uniform exposure through the

depth of the SU-8 film.

Optimize Exposure Dose: Insufficient exposure can lead to weak, underdeveloped structures

that may wash away, while excessive exposure can cause feature broadening and T-topping.

[3] It is important to perform a dose test to determine the optimal exposure energy for your

specific SU-8 thickness and substrate.

Backside Exposure (for transparent substrates): For transparent substrates like glass,

exposing the SU-8 from the backside can result in a positive sidewall profile, counteracting

the undercutting effect.[9]

Q4: After development, I see a white film on my substrate and the features are not well-defined.

What should I do?

A4: A white film is a clear indication of under-development.[3] The unexposed SU-8 has not

been completely removed.

Solutions:

Increase Development Time: Simply extend the development time. Immerse the substrate

back in the developer and continue agitation.

Agitation: For thick films or high-aspect-ratio structures, gentle agitation during development

is crucial to ensure fresh developer reaches all areas of the pattern.[10]

Fresh Developer: Ensure you are using fresh SU-8 developer, as its effectiveness can

decrease over time.

Experimental Protocols
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Protocol 1: Standard SU-8 Processing for a 50 µm Thick Layer on a Silicon Wafer

Substrate Cleaning:

Perform a solvent clean by sonicating the silicon wafer in acetone for 5 minutes, followed

by a 1-minute soak in methanol and an IPA rinse.[2]

Dry the wafer with a nitrogen gun.[2]

Dehydration Bake:

Bake the cleaned wafer on a hotplate at 200°C for 5 minutes.[2]

Spin Coating (SU-8 2050):

Dispense approximately 1 ml of SU-8 2050 per inch of wafer diameter onto the center of

the wafer.[2]

Ramp to 500 rpm at 100 rpm/s and hold for 10-15 seconds to spread the resist.

Ramp to the final spin speed (e.g., 2000 rpm for ~50 µm) at 300 rpm/s and hold for 30

seconds.

Soft Bake:

Place the wafer on a leveled hotplate at 65°C for 5 minutes.

Ramp the temperature to 95°C and bake for 15-30 minutes.

Allow the wafer to cool slowly to room temperature.[1]

Exposure:

Use a UV source with a 365 nm filter.

Expose the SU-8 with an appropriate dose (typically 200-300 mJ/cm² for a 50 µm film).

Post-Exposure Bake (PEB):
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Place the wafer on a leveled hotplate at 65°C for 3-5 minutes.

Ramp the temperature to 95°C and bake for 5-10 minutes.

Allow the wafer to cool slowly to room temperature.[1]

Development:

Immerse the wafer in SU-8 developer (e.g., PGMEA) and agitate gently for 5-10 minutes.

Rinse with IPA for 30 seconds. If a white film appears, return to the developer.[2]

Dry with a nitrogen gun.

Hard Bake (Optional):

For applications requiring a permanent SU-8 structure, a hard bake at 150-200°C can be

performed to further cross-link the resist.[3]

Data Presentation
Table 1: Recommended Processing Parameters for Various SU-8 2000 Series Thicknesses
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SU-8
Type

Target
Thicknes
s (µm)

Spin
Speed
(rpm)

Soft Bake
Time
(65°C /
95°C)
(min)

Exposure
Dose
(mJ/cm²)

PEB Time
(65°C /
95°C)
(min)

Developm
ent Time
(min)

SU-8 2002 2 3000 1 / 2 100-120 1 / 1-2 1-2

SU-8 2005 5 3000 2 / 5 120-150 1 / 3-5 2-3

SU-8 2015 15 3000 3 / 7 150-200 2 / 5-7 3-5

SU-8 2025 25 2000 5 / 10 180-250 3 / 7-10 4-6

SU-8 2050 50 2000 5-7 / 15-30 200-300 5 / 10-15 5-10

SU-8 2075 75 1500
7-10 / 30-

45
250-350 7 / 15-20 8-15

SU-8 2100 100 1000
10-15 / 45-

60
300-400 10 / 20-30 10-20

Note: These are starting point recommendations. Optimal parameters may vary depending on

specific equipment and substrate materials. Data compiled from multiple sources.[1][2][3][10]

Table 2: Adhesion Promoter Recommendations for Different Substrates
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Substrate Recommended Adhesion Promoter(s)

Silicon (Si) HMDS, OmniCoat™, AP300

Silicon Dioxide (SiO₂) OmniCoat™, Thin SU-8 pre-layer

Glass OmniCoat™, Thin SU-8 pre-layer[7]

Gold (Au)

SU-8 adhesion is very poor; a thin adhesion

layer of Ti or Cr is recommended before gold

deposition.

Titanium (Ti)
Good adhesion, promoter may not be

necessary.

Copper (Cu)
Adhesion promoter recommended (e.g.,

OmniCoat™).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Support Center: Overcoming Undercutting in
SU-8 Patterns]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1198560#overcoming-undercutting-in-su-8-patterns]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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